![molecular formula C9H8O2S2 B2616794 4,6-二甲基噻吩并[3,4-b]噻吩-2-羧酸 CAS No. 2241141-24-0](/img/structure/B2616794.png)

4,6-二甲基噻吩并[3,4-b]噻吩-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

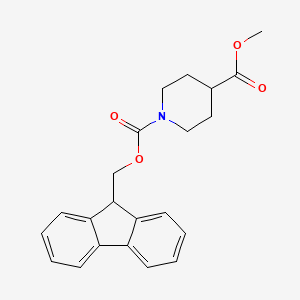

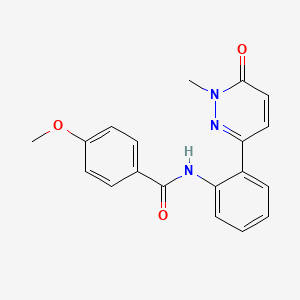

“4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid” is an organic compound with the CAS Number: 2241141-24-0 . It has a molecular weight of 212.29 . The structure of this compound contains a sulfur-containing heterocycle and a carboxylic acid functional group .

Molecular Structure Analysis

The InChI code for “4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid” is1S/C9H8O2S2/c1-4-6-3-7 (9 (10)11)13-8 (6)5 (2)12-4/h3H,1-2H3, (H,10,11) . This indicates the molecular structure of the compound. It has a relatively high melting and boiling point and can be dissolved in some organic solvents, such as ethanol and dichloromethane .

科学研究应用

- 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid serves as an intermediate in organic synthesis. Researchers use it to create more complex molecules, especially those containing thiophene or related heterocycles .

- In drug development, this compound plays a crucial role as a building block. It contributes to the synthesis of novel pharmaceuticals by providing a versatile platform for chemical modifications .

- Thiophene derivatives, including this compound, have gained attention due to their semiconducting properties. Researchers explore their use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The unique structure of 4,6-dimethylthieno[3,4-b]thiophene-2-carboxylic acid makes it an interesting candidate for these applications .

- Organic solar cells (OSCs) rely on organic semiconductors to convert sunlight into electricity. Researchers investigate the incorporation of this compound into OSCs to enhance their efficiency and stability .

- The conjugated system in 4,6-dimethylthieno[3,4-b]thiophene-2-carboxylic acid makes it suitable for chemical sensing applications. It could be used as a sensing material for detecting specific analytes, such as gases or ions .

- Researchers explore the self-assembly properties of thiophene derivatives. This compound may participate in supramolecular interactions, leading to the formation of functional nanostructures or coordination complexes .

Organic Synthesis Intermediates

Pharmaceutical Intermediates

Materials Science and Optoelectronics

Photovoltaic Devices

Chemical Sensors

Supramolecular Chemistry

安全和危害

作用机制

Target of Action

The primary targets of 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As research progresses, it is expected that more information about how this compound interacts with its targets will become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its target sites in the body .

Result of Action

As research progresses, it is expected that more information about the specific effects of this compound will become available .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid. Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets .

属性

IUPAC Name |

4,6-dimethylthieno[2,3-c]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S2/c1-4-6-3-7(9(10)11)13-8(6)5(2)12-4/h3H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHDPBDSCYVCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(SC2=C(S1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethylthieno[3,4-b]thiophene-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(dibenzylamino)methyl]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2616711.png)

![N-(2,2-dimethoxyethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2616712.png)

![3-[(3-Methylphenyl)methoxy]pyridin-2-amine](/img/structure/B2616722.png)

![[3,3'-Bipyridin]-5-ylmethanamine trihydrochloride](/img/structure/B2616723.png)

![N-(2-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2616726.png)

![2,8,10-trimethyl-N-(m-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2616730.png)

![2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B2616732.png)

![3-amino-6-(difluoromethyl)-4-(1,3-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2616733.png)